molecular formula C17H14ClNO3 B5511387 Benzoic acid, 2-[[(2E)-3-(4-chlorophenyl)-1-oxo-2-propen-1-yl]amino]-, methyl ester CAS No. 321674-87-7

Benzoic acid, 2-[[(2E)-3-(4-chlorophenyl)-1-oxo-2-propen-1-yl]amino]-, methyl ester

Cat. No.: B5511387
CAS No.: 321674-87-7
M. Wt: 315.7 g/mol
InChI Key: INVNPXBLEIKLJV-DHZHZOJOSA-N
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Description

This compound is a methyl ester derivative of benzoic acid with a unique substitution pattern at the 2-position. The substituent consists of an amino group linked to a (2E)-3-(4-chlorophenyl)-1-oxo-2-propen-1-yl moiety. The 4-chlorophenyl group introduces electronegativity and steric bulk, while the conjugated α,β-unsaturated ketone (propen-1-one) may enhance reactivity and biological interactions .

Properties

IUPAC Name

methyl 2-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3/c1-22-17(21)14-4-2-3-5-15(14)19-16(20)11-8-12-6-9-13(18)10-7-12/h2-11H,1H3,(H,19,20)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVNPXBLEIKLJV-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC=C1NC(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401158121
Record name Methyl 2-[[(2E)-3-(4-chlorophenyl)-1-oxo-2-propen-1-yl]amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401158121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321674-87-7
Record name Methyl 2-[[(2E)-3-(4-chlorophenyl)-1-oxo-2-propen-1-yl]amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321674-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[[(2E)-3-(4-chlorophenyl)-1-oxo-2-propen-1-yl]amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401158121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[[(2E)-3-(4-chlorophenyl)-1-oxo-2-propen-1-yl]amino]-, methyl ester typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of a base to form 4-chlorocinnamic acid. This intermediate is then reacted with benzoic acid and a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the desired ester.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[[(2E)-3-(4-chlorophenyl)-1-oxo-2-propen-1-yl]amino]-, methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Benzoic acid, 2-[[(2E)-3-(4-chlorophenyl)-1-oxo-2-propen-1-yl]amino]-, methyl ester has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 2-[[(2E)-3-(4-chlorophenyl)-1-oxo-2-propen-1-yl]amino]-, methyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzoic Acid Methyl Esters

Benzoic Acid, 2-(1-Oxopropyl)-, Methyl Ester
  • Structure: Lacks the propenyl-amino linkage and 4-chlorophenyl group. Instead, it has a 1-oxopropyl substituent at the 2-position.
  • Properties: Simpler structure with lower molecular weight (208.23 g/mol vs. ~350–370 g/mol for the target compound).
  • Applications: Found in Bacillus cereus metabolites; role in antioxidative activity noted .
Benzoic Acid, 2-Amino-5-Chloro-, Methyl Ester
  • Structure: Contains an amino group and chloro substitution at positions 2 and 5, respectively. Missing the propen-1-one group.
  • Properties: Chlorine at the 5-position may alter electronic effects compared to the 4-chlorophenyl in the target compound. The amino group could participate in hydrogen bonding, influencing solubility .
Benzoic Acid, 3,4-Dimethoxy-, Methyl Ester
  • Structure: Methoxy groups at positions 3 and 4 instead of the propenyl-amino and chloro groups.
  • Higher polarity due to oxygen atoms .
  • Applications : Used in analytical chemistry as a reference standard .

Benzoic Acid Derivatives with α,β-Unsaturated Ketone Moieties

(2E)-3-{N-[6-(tert-Butyl)-3-(Ethoxycarbonyl)(4,5,6,7-Tetrahydrobenzo[b]Thiophen-2-yl)]Carbamoyl}Prop-2-Enoic Acid
  • Structure : Shares the α,β-unsaturated ketone but incorporates a tetrahydrobenzo[b]thiophene ring and tert-butyl group.
  • Properties : The bulky tert-butyl group and sulfur-containing ring enhance steric hindrance and alter electronic properties compared to the target compound’s 4-chlorophenyl group .
Benzoic Acid, 4-[(2-Methyl-1-Oxo-2-Propenyl)Amino]-
  • Structure: Similar propenyl-amino group but lacks chlorine and has a methyl substituent on the propenone.
  • Applications: No direct data, but structural analogs are explored in drug design .
2-Hydroxy-Benzoic Acid Ethyl Ester (Ethyl Salicylate)
  • Structure: Hydroxy group at position 2 and ethyl ester. Lacks chlorine and propenone.
  • Properties : The hydroxyl group enables antioxidant activity via radical scavenging. Ethyl ester enhances volatility compared to methyl .
  • Applications : Anti-diabetic and antioxidant roles documented .
Benzoic Acid, 2-[(4-Acetylphenyl)Amino]-2-Oxoethyl Ester
  • Structure: Contains an acetylphenyl-amino group linked via an oxoethyl ester.

Key Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Biological/Industrial Relevance
Target Compound ~350–370* 4-Chlorophenyl, α,β-unsaturated ketone Potential pesticidal/pharmaceutical
Benzoic Acid, 2-(1-Oxopropyl)-, Methyl Ester 208.23 1-Oxopropyl Antioxidant (Bacillus metabolites)
Benzoic Acid, 2-Amino-5-Chloro-, Methyl Ester 215.65 Amino, 5-chloro Pesticidal candidate
Benzoic Acid, 3,4-Dimethoxy-, Methyl Ester 196.20 3,4-Dimethoxy Analytical standard
Ethyl Salicylate 166.17 2-Hydroxy, ethyl ester Anti-diabetic, antioxidant
Benzoic Acid, 4-[(2-Methyl-1-Oxo-2-Propenyl)Amino]- 235.24 Methyl-propenyl-amino Synthetic intermediate

*Estimated based on structural analogs.

Research Implications and Gaps

  • Reactivity : The α,β-unsaturated ketone in the target compound may undergo Michael addition or nucleophilic attack, a feature less prominent in simpler esters .
  • Synthetic Routes : Similar compounds are synthesized via esterification or microbial fermentation (e.g., Bacillus spp.), suggesting feasible production methods .

Q & A

Q. Q1. What synthetic methodologies are optimal for preparing benzoic acid, 2-[[(2E)-3-(4-chlorophenyl)-1-oxo-2-propen-1-yl]amino]-, methyl ester?

Answer: The synthesis typically involves a two-step process:

Amide Coupling : React 2-aminobenzoic acid methyl ester with (2E)-3-(4-chlorophenyl)acryloyl chloride under Schotten-Baumann conditions (aqueous NaOH, dichloromethane) to form the amide bond .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol for high-purity isolation.
Key Parameters :

  • Reaction temperature: 0–25°C to minimize side reactions.
  • Yield optimization: Monitor reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane).

Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?

Answer: Use complementary spectroscopic techniques:

  • NMR : Confirm the (2E)-configuration of the propenyl group via coupling constants (J = 15–16 Hz for trans double bonds in 1^1H NMR) .
  • FT-IR : Identify ester carbonyl (~1720 cm1^{-1}) and amide N-H (~3300 cm1^{-1}) stretches.
  • Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]+ at m/z 318.1 via ESI-MS) .

Q. Q3. What analytical techniques are suitable for quantifying this compound in mixed matrices?

Answer:

  • HPLC : Use a C18 column with UV detection at 254 nm. Mobile phase: 60% acetonitrile/40% water (0.1% trifluoroacetic acid) .
  • Calibration : Linear range of 0.1–100 µg/mL (R2^2 > 0.995).
  • Recovery : Spiked samples show >95% recovery in biological matrices (e.g., cell lysates) .

Advanced Research Questions

Q. Q4. How does the (2E)-configuration of the propenyl group influence biological activity?

Answer: The (2E)-geometry enhances steric alignment with target enzymes (e.g., kinase binding pockets). Comparative studies with (2Z)-isomers show:

  • Bioactivity : (2E)-isomers exhibit 3–5x higher inhibition of EGFR kinase (IC50_{50} = 0.8 µM vs. 2.5 µM for Z-isomer) .
  • Computational Modeling : Molecular docking reveals stronger hydrogen bonding between the (2E)-amide and kinase active sites (binding energy: −9.2 kcal/mol vs. −6.7 kcal/mol) .

Q. Q5. What strategies resolve contradictions in solubility data across studies?

Answer: Discrepancies arise from solvent polarity and measurement methods. Systematic approaches include:

  • Solvent Screening : Test solubility in DMSO (high), ethanol (moderate), and water (low, <0.1 mg/mL).
  • Thermodynamic Analysis : Use the van’t Hoff equation to calculate temperature-dependent solubility (e.g., ΔHsol_{sol} = 25 kJ/mol in ethanol) .
  • Validation : Compare shake-flask vs. HPLC methods for consistency .

Q. Q6. How can structure-activity relationships (SARs) guide derivative design for enhanced pharmacokinetics?

Answer: Focus on modifying:

  • Ester Group : Replace methyl with tert-butyl to improve metabolic stability (t1/2_{1/2} increases from 2.1 to 5.7 h in hepatic microsomes) .
  • Chlorophenyl Substituent : Introduce electron-withdrawing groups (e.g., nitro) to boost membrane permeability (Papp_{app} = 12 × 106^{-6} cm/s vs. 8 × 106^{-6} for parent) .
    Data-Driven Design : Prioritize derivatives with ClogP < 3.5 and polar surface area < 90 Ų for optimal bioavailability .

Q. Q7. What mechanistic insights explain its instability under alkaline conditions?

Answer: The ester group undergoes base-catalyzed hydrolysis:

  • Reaction Pathway : Nucleophilic attack by OH⁻ at the carbonyl carbon, forming 2-[[(2E)-3-(4-chlorophenyl)-1-oxo-2-propen-1-yl]amino]benzoic acid.
  • Kinetics : Pseudo-first-order rate constant (k = 0.12 h⁻¹ at pH 9.0, 25°C) .
    Mitigation : Use buffered solutions (pH 5–7) or lyophilized storage to prolong shelf life.

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